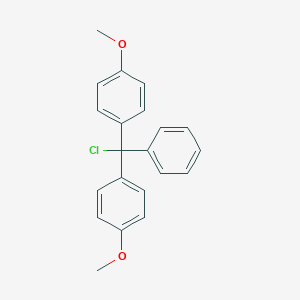

4,4'-Dimethoxytrityl chloride

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89782. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1-[chloro-(4-methoxyphenyl)-phenylmethyl]-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClO2/c1-23-19-12-8-17(9-13-19)21(22,16-6-4-3-5-7-16)18-10-14-20(24-2)15-11-18/h3-15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBWYRBLDOOOJEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50193618 | |

| Record name | 1,1'-(Chlorophenylmethylene)bis(4-methoxybenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40615-36-9 | |

| Record name | 4,4′-Dimethoxytrityl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40615-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-(Chlorophenylmethylene)bis(4-methoxybenzene) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040615369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 40615-36-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89782 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-(Chlorophenylmethylene)bis(4-methoxybenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-(chlorophenylmethylene)bis[4-methoxybenzene] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.985 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4,4'-Dimethoxytrityl chloride synthesis mechanism

An In-depth Technical Guide to the Synthesis Mechanism of 4,4'-Dimethoxytrityl Chloride

For Researchers, Scientists, and Drug Development Professionals

This compound (DMT-Cl) is a critical reagent in organic synthesis, most notably for the protection of the 5'-hydroxyl group of nucleosides in the automated solid-phase synthesis of DNA and RNA.[1][2] Its widespread application in the development of oligonucleotide-based therapeutics and diagnostics necessitates a thorough understanding of its synthesis. This guide provides a detailed examination of the primary synthesis mechanisms of DMT-Cl, presenting quantitative data, comprehensive experimental protocols, and visual diagrams of the reaction pathways.

Introduction

The dimethoxytrityl (DMT) group is a bulky and acid-labile protecting group, ideal for safeguarding primary hydroxyl functions.[1][3] The synthesis of DMT-Cl is fundamental to its application, requiring high purity to ensure predictable outcomes in multi-step chemical syntheses.[1] This document explores the two predominant synthetic routes to high-purity DMT-Cl.

Synthesis Mechanisms and Pathways

There are two primary, industrially viable methods for the synthesis of this compound:

-

Route 1: Friedel-Crafts reaction of anisole (B1667542) with benzotrichloride (B165768), followed by hydrolysis and chlorination.

-

Route 2: Grignard reaction of a p-anisyl magnesium halide with a benzoate (B1203000) ester, followed by chlorination.

Route 1: From Anisole and Benzotrichloride

This common industrial method involves a two-step process starting with the Friedel-Crafts alkylation of anisole with benzotrichloride, catalyzed by a Lewis acid, to form an intermediate that is then hydrolyzed to 4,4'-dimethoxytritanol. The alcohol is subsequently chlorinated to yield DMT-Cl.

A variation of this method involves the direct reaction of anisole and benzotrichloride to form an intermediate which is then reacted with a chlorinating agent.[4]

Reaction Pathway: From Anisole and Benzotrichloride

References

4,4'-Dimethoxytrityl chloride protecting group chemistry

An In-depth Technical Guide to 4,4'-Dimethoxytrityl Chloride Protecting Group Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise world of multi-step organic synthesis, particularly in the creation of complex biomolecules like oligonucleotides and peptides, the strategic use of protecting groups is fundamental.[1] These molecular guardians temporarily mask reactive functional groups, preventing unwanted side reactions and enabling chemists to exert precise control over chemical transformations.[1] Among the pantheon of protecting groups, the 4,4'-Dimethoxytrityl (DMT) group, introduced via this compound (DMT-Cl), stands as a cornerstone, especially for the protection of primary hydroxyl groups.[2]

This technical guide provides a comprehensive overview of the chemistry, application, and experimental considerations of the DMT protecting group. It will delve into its critical role in solid-phase oligonucleotide synthesis, its applications in peptide chemistry, and provide quantitative data and detailed protocols for its use.

Core Attributes of the DMT Group

The widespread adoption of the DMT group stems from a unique combination of properties that make it exceptionally well-suited for its role:

-

Steric Selectivity : The bulky nature of the DMT group leads to its preferential reaction with the less sterically hindered primary 5'-hydroxyl group of a nucleoside over the secondary 3'-hydroxyl group.[2]

-

Acid Lability : The DMT group is readily and quantitatively cleaved under mild acidic conditions, such as with dichloroacetic acid (DCA) or trichloroacetic acid (TCA), yet it remains stable under the neutral and basic conditions used in other steps of synthesis.[2][3] This differential stability is the lynchpin of orthogonal protection strategies.[2]

-

Real-Time Monitoring : Upon cleavage, the DMT group forms a stable, bright orange-colored dimethoxytrityl carbocation (DMT⁺).[4] The intensity of this color, which can be measured spectrophotometrically, provides a real-time quantitative assessment of the coupling efficiency at each step of the synthesis.[4]

-

Enhanced Solubility : The lipophilic nature of the DMT group can improve the solubility of the protected molecule in organic solvents, which is particularly advantageous in solid-phase synthesis.[5]

Application in Oligonucleotide Synthesis

The DMT group is the protecting group of choice for the 5'-hydroxyl function of nucleosides in the now firmly established phosphoramidite (B1245037) method of solid-phase oligonucleotide synthesis.[2] Its role is to enforce the 3'-to-5' directionality of oligonucleotide chain assembly and prevent unwanted polymerization.[6]

The Oligonucleotide Synthesis Cycle

Solid-phase oligonucleotide synthesis is a cyclical process, with each cycle resulting in the addition of a single nucleotide to the growing chain. The DMT group is central to this cycle.

-

Deprotection (Detritylation) : The cycle begins with the removal of the 5'-DMT group from the nucleoside attached to the solid support, typically controlled pore glass (CPG). This is achieved by treating the support with a mild acid, which exposes the 5'-hydroxyl group for the subsequent coupling reaction.[6]

-

Coupling : The next nucleoside, in the form of a phosphoramidite, is activated and coupled to the free 5'-hydroxyl group of the support-bound nucleoside.[6]

-

Capping : Any unreacted 5'-hydroxyl groups are "capped" by acetylation to prevent the formation of deletion sequences (n-1 mers).[2]

-

Oxidation : The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester.[6]

Following oxidation, the cycle is repeated, starting with the detritylation of the newly added nucleotide.

Quantitative Data in Oligonucleotide Synthesis

The efficiency of the detritylation step and the potential for side reactions are critical parameters in oligonucleotide synthesis. The following tables summarize key quantitative data.

| Parameter | Condition | Value/Observation |

| Protection Yield | DMT-Cl, pyridine (B92270) | Typically 70-80% for 5'-O-DMT nucleosides after purification.[2] |

| Deprotection Time | 3% Dichloroacetic Acid (DCA) in DCM | Rapid and quantitative within minutes.[2] |

| 3% Trichloroacetic Acid (TCA) in DCM | Rapid and quantitative within minutes.[2] | |

| 80% Acetic Acid | Slower, typically requiring 20-30 minutes for complete removal.[2] |

| Acid Condition | Oligonucleotide Construct | 99% Detritylation Endpoint (seconds) | Depurination Half-Time (dABz) (hours) |

| 3% DCA in Methylene Chloride | DMT-dG-pT-CPG | 38 | 1.3 |

| 15% DCA in Methylene Chloride | DMT-dG-pT-CPG | 23 | 0.43 |

| 3% TCA in Methylene Chloride | DMT-dG-pT-CPG | 23 | 0.33 |

| 3% DCA in Methylene Chloride | DMT-[17mer]-CPG | 105 | - |

| 15% DCA in Methylene Chloride | DMT-[17mer]-CPG | 69 | - |

| 3% TCA in Methylene Chloride | DMT-[17mer]-CPG | 54 | - |

dABz refers to N-benzoyl-deoxyadenosine. CPG refers to controlled pore glass solid support.

Experimental Protocols for Oligonucleotide Synthesis

Protocol 1: 5'-O-DMT Protection of Thymidine[2]

Materials:

-

This compound (DMT-Cl)

-

Dry pyridine

-

Anhydrous dichloromethane (B109758) (DCM)

-

Methanol

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and hexane (B92381)

Procedure:

-

Dissolve thymidine in dry pyridine under an inert atmosphere (e.g., argon or nitrogen).

-

Add DMT-Cl (1.1 equivalents) portion-wise to the solution at room temperature while stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[2]

-

Quench the reaction by adding a few milliliters of cold methanol.

-

Remove the pyridine under reduced pressure.

-

Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield a crude foam.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford 5'-O-DMT-thymidine as a white foam.[2]

Protocol 2: Manual Detritylation of a DMT-on Oligonucleotide in Solution

Materials:

-

Dried DMT-on oligonucleotide

-

80% aqueous acetic acid

-

3 M Sodium acetate solution

-

Cold ethanol

-

Deionized water or buffer

Procedure:

-

Dissolve the lyophilized DMT-on oligonucleotide in an appropriate volume of 80% acetic acid.

-

Let the solution stand at room temperature for 15-30 minutes. The solution will turn orange, indicating the release of the DMT cation.

-

Add an equal volume of 3 M sodium acetate to neutralize the acid.

-

Precipitate the detritylated oligonucleotide by adding 3 volumes of cold ethanol.

-

Centrifuge the mixture to pellet the oligonucleotide.

-

Carefully remove the supernatant containing the dimethoxytritanol.

-

Wash the oligonucleotide pellet with cold 70% ethanol.

-

Dry the pellet and redissolve it in an appropriate buffer or deionized water.

Application in Peptide Synthesis

While most renowned for its use in oligonucleotide synthesis, the DMT group and its parent trityl (Trt) group also find application in peptide synthesis, primarily for the protection of amino acid side chains.[7][8]

Side-Chain Protection of Amino Acids

In Fmoc-based solid-phase peptide synthesis (SPPS), trityl-based protecting groups are employed to protect the side chains of several amino acids to prevent undesirable side reactions.[5]

-

Cysteine (Cys) : The trityl group is recommended for the protection of the thiol group in cysteine, preventing its oxidation to form disulfide bonds. It is labile to TFA and is removed during the final cleavage step.

-

Asparagine (Asn) and Glutamine (Gln) : Unprotected Fmoc-Asn-OH and Fmoc-Gln-OH have very poor solubility in common SPPS solvents like DMF.[5] The trityl group significantly improves the solubility of these amino acid derivatives.[5] It also prevents the dehydration of the side-chain amide to a nitrile during the activation step.[5]

-

Histidine (His) : The trityl group is used to protect the imidazole (B134444) side chain of histidine.[6]

Orthogonal Protection Strategies

The key advantage of trityl-based groups in peptide synthesis is their high acid lability compared to other common side-chain protecting groups like tert-butyl (tBu). This allows for orthogonal protection strategies where the trityl group can be selectively removed on-resin with a dilute acid (e.g., 1-3% TFA) while tBu groups remain intact, enabling site-specific modifications of the peptide chain.[9]

| Protecting Group | Primary Use in Peptide Synthesis | Relative Acid Lability | Orthogonality |

| Trityl (Trt) | Protection of Ser, Thr, Cys, Asn, Gln, His side chains. | High; cleavable with very mild acid (e.g., 1% TFA). | Orthogonal to tBu; allows for selective on-resin deprotection. |

| tert-Butyl (tBu) | Protection of Ser, Thr, Asp, Glu, Tyr, Cys side chains. | Moderate; requires strong acid (e.g., >90% TFA) for efficient removal. | Part of the standard Fmoc/tBu orthogonal pair. |

Experimental Protocol for Peptide Synthesis

Protocol 3: Incorporation of Fmoc-Gln(Trt)-OH in SPPS[4][5]

Materials:

-

Fmoc-protected peptide-resin

-

Fmoc-Gln(Trt)-OH

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

20% (v/v) Piperidine (B6355638) in DMF

-

Coupling reagent (e.g., HBTU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIPS))

-

Cold diethyl ether

Procedure:

Fmoc Deprotection:

-

Wash the Fmoc-protected peptide-resin with DMF.

-

Treat the resin with 20% piperidine in DMF for 20 minutes to remove the N-terminal Fmoc group.[4]

-

Wash the resin thoroughly with DMF to remove residual piperidine.[4]

Coupling:

-

In a separate vial, dissolve Fmoc-Gln(Trt)-OH (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF to prepare the coupling solution.[4]

-

Allow the solution to pre-activate for 2 minutes.[4]

-

Add the activated coupling solution to the deprotected peptide-resin.

-

Agitate the mixture for 1-2 hours at room temperature.[4]

-

Wash the resin with DMF to remove excess reagents.

Final Cleavage and Deprotection:

-

Wash the fully synthesized peptide-resin with DCM and dry it.[5]

-

Add the cleavage cocktail to the dried resin and incubate for 2-4 hours at room temperature.[4]

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[4]

-

Isolate the peptide pellet by centrifugation, wash with cold diethyl ether, and dry under vacuum.[5]

Visualizing DMT Protecting Group Chemistry

Mechanism of 5'-O-DMT Protection

Caption: Mechanism of 5'-hydroxyl protection of a nucleoside using DMT-Cl.

Mechanism of Acid-Catalyzed Detritylation

Caption: Acid-catalyzed removal of the 5'-DMT protecting group.

Solid-Phase Oligonucleotide Synthesis Cycle

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

DMT-on Purification Workflow

Caption: Workflow for the purification of oligonucleotides using the DMT-on strategy.

Conclusion

The this compound protecting group is an indispensable tool in modern organic synthesis, with its impact being most profound in the automated synthesis of oligonucleotides. Its unique combination of steric bulk, acid lability, and the chromophoric nature of its cleavage product has enabled the high-fidelity, routine synthesis of DNA and RNA strands that are critical for research, diagnostics, and therapeutics. Furthermore, its utility extends to peptide synthesis, where trityl-based groups offer solutions to challenges of solubility and side-chain protection, and provide avenues for orthogonal synthesis strategies. A thorough understanding of the chemistry and experimental nuances of the DMT group, as detailed in this guide, is essential for any scientist or professional engaged in the synthesis of complex biomolecules.

References

- 1. nbinno.com [nbinno.com]

- 2. biosynth.com [biosynth.com]

- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. peptide.com [peptide.com]

- 7. benchchem.com [benchchem.com]

- 8. Amino protecting group—triphenylmethyl series [en.highfine.com]

- 9. researchgate.net [researchgate.net]

The Gatekeeper of Synthesis: An In-depth Technical Guide to the DMT-Cl Reaction with Primary Alcohols

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the fields of nucleoside chemistry, carbohydrate chemistry, and the development of complex pharmaceuticals, the ability to selectively protect and deprotect functional groups is paramount. Among the arsenal (B13267) of protecting groups available to the synthetic chemist, the 4,4'-dimethoxytrityl (DMT) group stands out for its efficacy in masking the reactivity of primary alcohols. The reaction of 4,4'-dimethoxytrityl chloride (DMT-Cl) with primary alcohols is a cornerstone of many multi-step synthetic strategies, most notably in the automated solid-phase synthesis of oligonucleotides.

This technical guide provides a comprehensive overview of the DMT-Cl reaction with primary alcohols, detailing the underlying mechanism, experimental protocols, and critical factors that influence its success. Quantitative data are summarized for comparative analysis, and key workflows are visualized to provide a clear and practical understanding of this vital synthetic transformation.

The Core of the Reaction: Mechanism and Selectivity

The primary function of the DMT group is the reversible protection of a primary hydroxyl group.[1] Its widespread use is attributed to its unique combination of properties: steric bulk, which favors reaction with less hindered primary alcohols, and its lability under mild acidic conditions, which allows for its easy removal without compromising other sensitive functionalities in the molecule.[1][2]

The reaction proceeds via a nucleophilic substitution mechanism. The lone pair of electrons on the oxygen atom of the primary alcohol attacks the electrophilic carbocation generated from DMT-Cl. The presence of a non-nucleophilic base, typically pyridine (B92270), is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[3]

The remarkable selectivity of DMT-Cl for primary alcohols over secondary or tertiary alcohols is a direct consequence of steric hindrance.[2][4] The bulky trityl group creates a sterically crowded environment around the reactive center, making it significantly more accessible to the less encumbered primary hydroxyl group. While the reaction is highly selective, forcing conditions such as high temperatures or a large excess of DMT-Cl can lead to the protection of secondary alcohols and the formation of bis-DMT products in diols.[4]

Quantitative Data Presentation

The efficiency of the DMT protection reaction is influenced by several factors, including the substrate, solvent, base, and reaction temperature. The following tables summarize quantitative data from various studies to provide a comparative overview of reaction outcomes.

Table 1: DMT Protection of Various Primary Alcohols

| Substrate | Base | Solvent | Reagent Ratio (DMT-Cl:Alcohol) | Time (h) | Yield (%) | Reference |

| Benzyl Alcohol | Triethylamine | Microwave (solvent-free) | 1.2:1 | 0.75 | 92 | [5] |

| 4-Methoxybenzyl Alcohol | Triethylamine | Microwave (solvent-free) | 1.2:1 | 0.33 | 96 | [5] |

| 4-Nitrobenzyl Alcohol | Triethylamine | Microwave (solvent-free) | 1.2:1 | 0.33 | 90 | [5] |

| 3-Phenyl-1-propanol | Triethylamine | Microwave (solvent-free) | 1.2:1 | 1 | 90 | [5] |

| 1-Hexanol | Pyridine | Pyridine | 1.05:1 | 2 | >90 (in situ) | [6] |

| Ethylene Glycol (mono-protected) | Pyridine | Pyridine | 1:5 | 24 | >80 | [7] |

| 1,4-Butanediol (mono-protected) | Pyridine | Pyridine | 1:5 | 24 | >80 | [7] |

| Thymidine (5'-OH) | Pyridine | Pyridine | 1.05:1 | 2 | ~90 | [6] |

| N6-methyl-2'-deoxyadenosine (5'-OH) | Pyridine | Pyridine | Not specified | Not specified | Not specified | [1] |

Table 2: Effect of Different Bases on the Tritylation of Benzyl Alcohol

| Base | Reagent Ratio (DMT-Cl:Alcohol:Base) | Time (s) | Power (W) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Alumina | 1.2:1:2.5 | 120 | 300 | 20 |[5] | | DBU | 1.2:1:2.5 | 90 | 300 | 50 |[5] | | Imidazole | 1.2:1:2.5 | 120 | 300 | 30 |[5] | | Triethylamine | 1.2:1:2.5 | 45 | 300 | 92 |[5] |

Experimental Protocols

The following protocols provide detailed methodologies for the DMT protection of a primary alcohol. It is crucial that all reagents and solvents are anhydrous, as DMT-Cl is highly sensitive to moisture.[6]

General Protocol for DMT Protection of a Simple Primary Alcohol

Materials:

-

Primary alcohol

-

This compound (DMT-Cl)

-

Anhydrous pyridine

-

Anhydrous methanol

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl Acetate (B1210297) for chromatography

Procedure:

-

Dry the primary alcohol by co-evaporation with anhydrous pyridine.

-

Dissolve the dried alcohol in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Add DMT-Cl (1.05-1.2 equivalents) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a small amount of anhydrous methanol.

-

Remove the pyridine under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane.

Protocol for the Synthesis of 5'-O-DMT-N6-methyl-2'-deoxyadenosine

This protocol is adapted from the synthesis of protected nucleosides for oligonucleotide synthesis.[1]

Materials:

-

N6-methyl-2'-deoxyadenosine

-

This compound (DMT-Cl)

-

Anhydrous pyridine

-

Anhydrous methanol

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dry the N6-methyl-2'-deoxyadenosine by co-evaporation with anhydrous pyridine.

-

Dissolve the dried nucleoside in anhydrous pyridine under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add DMT-Cl portion-wise to the stirred solution.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Once the starting material is consumed, quench the reaction with methanol.

-

Extract the crude product with dichloromethane.

-

Wash the organic layer with aqueous sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final product, 5'-O-DMT-N6-methyl-2'-dA, by silica gel column chromatography.

Mandatory Visualizations

Reaction Mechanism

Caption: SN1 mechanism of the DMT-Cl reaction with a primary alcohol.

Experimental Workflow

Caption: A typical experimental workflow for the DMT protection of a primary alcohol.

Factors Influencing Reaction Success

Caption: Logical relationships of factors influencing the success of the DMT protection reaction.

Conclusion

The reaction of DMT-Cl with primary alcohols is an indispensable tool in modern organic synthesis. Its high selectivity, coupled with the stability of the DMT ether and the mild conditions required for its subsequent cleavage, has solidified its role as the protecting group of choice for the 5'-hydroxyl group in oligonucleotide synthesis and other complex molecular constructions. A thorough understanding of the reaction mechanism, optimization of reaction conditions, and adherence to meticulous experimental technique are crucial for achieving high yields and purity. This guide provides the foundational knowledge and practical protocols to empower researchers, scientists, and drug development professionals to effectively utilize this powerful synthetic transformation in their endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Solvent effects on the kinetics of redox reactions between ions and alcohols. Effect of solvent structure - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ajchem-a.com [ajchem-a.com]

Spectroscopic Properties of 4,4'-Dimethoxytrityl Chloride: A Technical Guide

Introduction: 4,4'-Dimethoxytrityl chloride (DMT-Cl) is a robust protecting group reagent indispensable in modern organic chemistry, particularly for the synthesis of nucleosides, nucleotides, and oligonucleotides.[1][2] Its widespread use stems from its ability to selectively protect the primary 5'-hydroxyl group of nucleosides, its stability during synthetic coupling steps, and the unique properties of its cation, which allow for facile and quantitative monitoring of reaction progress.[1][3] This technical guide provides an in-depth summary of the key spectroscopic properties of DMT-Cl, experimental protocols for its characterization, and a visualization of its critical role in chemical synthesis.

Spectroscopic Data Summary

The spectroscopic signature of this compound is defined by its three phenyl rings, two of which are substituted with electron-donating methoxy (B1213986) groups. This structure gives rise to characteristic signals in various spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of DMT-Cl and its derivatives. Spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃).

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals from the aromatic protons and the methoxy groups. The protons on the two dimethoxy-substituted rings are chemically equivalent, simplifying the spectrum.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.50 | Multiplet | 9H | Aromatic protons (unsubstituted phenyl ring and meta-protons of methoxy-substituted rings) |

| ~ 6.80 - 6.90 | Doublet | 4H | Aromatic protons (ortho-protons of methoxy-substituted rings) |

| ~ 3.75 - 3.85 | Singlet | 6H | Methoxy (–OCH₃) protons |

| Chemical Shift (δ) ppm | Assignment |

| ~ 158.0 | Aromatic C-OCH₃ |

| ~ 145.0 | Aromatic C (unsubstituted ring, ipso-carbon) |

| ~ 136.0 | Aromatic C (methoxy-substituted rings, ipso-carbon) |

| ~ 130.0 | Aromatic C-H (unsubstituted ring) |

| ~ 128.0 | Aromatic C-H (unsubstituted ring) |

| ~ 127.0 | Aromatic C-H (unsubstituted ring) |

| ~ 113.0 | Aromatic C-H (methoxy-substituted rings) |

| ~ 90.0 | Quaternary Carbon (Central C-Cl) |

| ~ 55.2 | Methoxy Carbon (–OCH₃) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The most significant feature of DMT-Cl in UV-Vis spectroscopy is not the chloride compound itself, but the intensely colored 4,4'-dimethoxytrityl (DMT) cation formed upon its reaction or, more commonly, upon the acid-catalyzed deprotection of a DMT-protected alcohol. This stable carbocation has a strong absorbance in the visible spectrum, which forms the basis for the quantitative analysis of reaction yields in solid-phase oligonucleotide synthesis.[5]

| Species | Solvent System | λ_max (nm) | Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) |

| DMT Cation | Perchloric Acid Solution | 498 | ~ 70,000 |

Infrared (IR) Spectroscopy

The FTIR spectrum of DMT-Cl, typically acquired as a KBr pellet or thin film, displays characteristic bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~ 2950 - 2850 | Medium | Aliphatic C-H Stretch (from -OCH₃) |

| ~ 1600, 1500, 1450 | Strong | Aromatic C=C Ring Stretching |

| ~ 1250 | Strong | Aryl-O (Ether) Asymmetric Stretch |

| ~ 1030 | Strong | Aryl-O (Ether) Symmetric Stretch |

| ~ 830 | Strong | C-H Out-of-Plane Bending (para-disubstituted rings) |

| ~ 750 - 700 | Strong | C-Cl Stretch |

Mass Spectrometry (MS)

Mass spectrometry of DMT-Cl confirms its molecular weight and provides insight into its stability and fragmentation. The molecular weight of DMT-Cl is 338.83 g/mol .[6] Under typical ionization conditions (e.g., Electrospray Ionization), the most prominent peak observed is not the molecular ion but the highly stable DMT cation formed by the loss of the chloride ion.

| m/z | Ion | Notes |

| 338.1 | [M]⁺ (as ³⁵Cl isotope) | Molecular ion peak, may be of low abundance. |

| 340.1 | [M]⁺ (as ³⁷Cl isotope) | Isotopic peak for chlorine, expected at ~1/3 the intensity of the ³⁵Cl peak. |

| 303.1 | [M-Cl]⁺ | Base peak, corresponding to the stable 4,4'-dimethoxytrityl carbocation. |

Application Workflow: Oligonucleotide Synthesis

The primary utility of DMT-Cl is as a protecting group for the 5'-hydroxyl of nucleosides in solid-phase oligonucleotide synthesis. The workflow below illustrates the logical relationship of its application and removal, which is monitored spectrophotometrically.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound.

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 10-20 mg of DMT-Cl for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). Cap the vial and gently agitate to ensure complete dissolution.

-

Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Acquisition: Acquire the spectrum on a suitable NMR spectrometer (e.g., 300 MHz or higher). For ¹³C NMR, a sufficient number of scans must be acquired to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

-

Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

UV-Vis Spectroscopy of the DMT Cation

-

Stock Solution Preparation: Prepare a stock solution of a DMT-protected compound (e.g., 5'-O-DMT-thymidine) of known concentration in a non-acidic solvent like acetonitrile (B52724).

-

Deprotection: Transfer a precise volume of the stock solution into a volumetric flask. Add a deblocking solution, such as 3% trichloroacetic acid (TCA) or 10% dichloroacetic acid (DCA) in an appropriate solvent (e.g., toluene (B28343) or acetonitrile), to initiate the release of the DMT cation. Dilute to the final volume with the deblocking solution.

-

Blank Measurement: Fill a quartz cuvette (1 cm path length) with the deblocking solution to serve as the blank/reference. Place it in the spectrophotometer and record a baseline spectrum across the desired range (e.g., 350-600 nm).

-

Sample Measurement: Rinse the cuvette with the sample solution, then fill it and place it in the spectrophotometer. Record the absorbance spectrum.

-

Analysis: Determine the absorbance maximum (A_max) at approximately 498-500 nm. Use the Beer-Lambert law (A = εbc) with the known molar extinction coefficient to calculate the concentration of the released DMT cation, which corresponds to the amount of the original DMT-protected compound.

FTIR Spectroscopy

-

Sample Preparation (Thin Film Method): Dissolve a small amount (a few milligrams) of DMT-Cl in a volatile solvent like dichloromethane (B109758) or acetone.

-

Deposition: Place a single drop of the solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).

-

Evaporation: Allow the solvent to evaporate completely in a fume hood, leaving a thin, solid film of the sample on the plate.

-

Background Spectrum: Ensure the sample compartment of the FTIR spectrometer is empty and run a background scan to account for atmospheric CO₂ and H₂O.

-

Sample Spectrum: Place the salt plate with the sample film into the spectrometer's sample holder and acquire the IR spectrum.

-

Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of DMT-Cl (approximately 10-100 µg/mL) in a solvent compatible with the ionization source, such as a mixture of acetonitrile and water, possibly with a small amount of formic acid to promote ionization.

-

Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.

-

Infusion/Injection: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Electrospray ionization (ESI) is a common technique for this type of molecule.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500 amu).

-

Analysis: Identify the molecular ion peak [M]⁺ and its isotope pattern. The most intense peak is expected to be the [M-Cl]⁺ fragment, corresponding to the stable DMT cation. Further fragmentation analysis (MS/MS) can be performed on this ion to elucidate more detailed structural information.

References

- 1. innospk.com [innospk.com]

- 2. This compound | 40615-36-9 [chemicalbook.com]

- 3. An Improved Process For The Preparation Of 4,4' Dimethoxytrityl [quickcompany.in]

- 4. rsc.org [rsc.org]

- 5. 4,4′-Dimethyloxytrityl chloride: a reagent for the spectrophotometric determination of polymer-supported amino groups - Analyst (RSC Publishing) [pubs.rsc.org]

- 6. This compound | 40615-36-9 | FD02569 [biosynth.com]

The Guardian of the Growing Chain: A Technical Guide to the Discovery and Application of the DMT Protecting Group in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic nucleic acids, the ability to construct oligonucleotides with precisely defined sequences is paramount. This capability underpins a vast array of applications, from fundamental research in molecular biology to the development of cutting-edge diagnostics and therapeutics. The foundation of modern automated oligonucleotide synthesis was laid by a series of groundbreaking discoveries, among which the introduction of the 4,4'-dimethoxytrityl (DMT) group as a reversible 5'-hydroxyl protecting group stands as a pivotal innovation. This technical guide provides an in-depth exploration of the discovery of the DMT group, its chemical properties, and its critical role in the now-ubiquitous solid-phase phosphoramidite (B1245037) method of oligonucleotide synthesis.

The Genesis of a Gatekeeper: Khorana's Contribution

In the mid-20th century, the chemical synthesis of oligonucleotides was a formidable challenge. The pioneering work of H. Gobind Khorana and his colleagues in the 1960s revolutionized the field by introducing a systematic approach to the problem. A key challenge was the need for a protecting group for the 5'-hydroxyl of the nucleoside that was stable throughout the coupling reactions but could be selectively and efficiently removed to allow for the next nucleotide to be added.

In a landmark 1963 paper published in the Journal of the American Chemical Society, Khorana's group detailed the use of the dimethoxytrityl (DMT) group for this purpose.[1] This bulky and acid-labile group proved to be the ideal guardian for the 5'-hydroxyl, preventing unwanted side reactions and enabling the stepwise, controlled synthesis of polynucleotides.[2]

The Chemistry of Control: Properties of the DMT Group

The success of the DMT group lies in its unique chemical properties:

-

Acid Lability: The ether linkage connecting the DMT group to the 5'-hydroxyl of the nucleoside is stable to the neutral and basic conditions used in the coupling and oxidation steps of oligonucleotide synthesis. However, it is readily cleaved under mild acidic conditions.[3]

-

Formation of a Stable Carbocation: Upon acid-catalyzed cleavage, the DMT group forms a highly stable, resonance-stabilized carbocation. This carbocation has a distinct, bright orange color, which provides a convenient and quantitative method for monitoring the efficiency of each coupling cycle in real-time. The intensity of the orange color, measured by its absorbance at around 495 nm, is directly proportional to the amount of DMT cation released, and therefore to the number of successfully coupled nucleotides.[3]

-

Steric Hindrance: The bulky nature of the DMT group provides steric protection for the 5'-hydroxyl, further preventing its participation in undesired reactions.

The Modern Synthesis Cycle: DMT in the Phosphoramidite Method

The introduction of the DMT group by Khorana was a critical first step. Its true power was fully realized with the later development of solid-phase synthesis by Robert Letsinger and the highly efficient phosphoramidite chemistry by Marvin Caruthers.[4] This combination forms the basis of all modern automated DNA and RNA synthesizers.

The solid-phase phosphoramidite synthesis cycle is a four-step process that is repeated to add each nucleotide to the growing chain, which is anchored to a solid support (e.g., controlled pore glass). The DMT group plays a crucial role in the first step of each cycle.

References

- 1. Studies on Polynucleotides. XXIV.1 The Stepwise Synthesis of Specific Deoxyribopolynucleotides (4).2 Protected Derivatives of Deoxyribonucleosides and New Syntheses of Deoxyribonucleoside-3″ Phosphates3 | Semantic Scholar [semanticscholar.org]

- 2. Protecting Groups in Oligonucleotide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 3. DNA Oligonucleotide Synthesis [sigmaaldrich.com]

- 4. twistbioscience.com [twistbioscience.com]

The Core Mechanism of Acid-Catalyzed Detritylation of DMT-Protected Nucleosides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The acid-catalyzed removal of the 4,4'-dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of a nucleoside is a cornerstone of solid-phase oligonucleotide synthesis. This critical step, known as detritylation, enables the sequential addition of nucleotide monomers to the growing oligonucleotide chain. A thorough understanding of its mechanism is paramount for optimizing synthesis protocols, maximizing yields, and minimizing unwanted side reactions, most notably depurination. This guide provides an in-depth examination of the acid-catalyzed detritylation mechanism, supported by quantitative data and detailed experimental protocols.

The Reaction Mechanism: A Concerted Process

The detritylation reaction proceeds via a concerted general acid-catalyzed mechanism.[1][2][3] This is in contrast to a stepwise A1 process. The reaction is initiated by the protonation of the ether oxygen linking the DMT group to the 5'-hydroxyl of the nucleoside. The protonated ether intermediate then undergoes cleavage to yield a free 5'-hydroxyl group on the nucleoside and a highly stable dimethoxytrityl carbocation (DMT⁺).[2]

The stability of the DMT⁺ cation is a key thermodynamic driver for this reaction. The carbocation is stabilized by resonance, with the positive charge delocalized over the three phenyl rings, particularly favored by the two electron-donating methoxy (B1213986) groups. This stability contributes to the lability of the DMT group under acidic conditions. The liberated DMT⁺ cation exhibits a characteristic bright orange color, which can be used to monitor the efficiency of the coupling reaction during synthesis.[2]

Key Factors Influencing Detritylation

The efficiency and fidelity of the detritylation reaction are influenced by several critical factors:

-

Acid Strength and Concentration: The choice of acid and its concentration is a crucial parameter. Stronger acids, such as trichloroacetic acid (TCA) and dichloroacetic acid (DCA), lead to faster detritylation kinetics.[2][4] However, they also increase the risk of depurination, an undesirable side reaction where the glycosidic bond between the purine (B94841) base (adenine or guanine) and the deoxyribose sugar is cleaved.[2][5] Milder acids like acetic acid can be used to minimize depurination, but require longer reaction times.[2]

-

Reaction Time: The duration of the acid treatment must be carefully controlled to ensure complete removal of the DMT group while minimizing oligonucleotide degradation.[2] Incomplete detritylation results in a lower yield of the desired full-length oligonucleotide.[2]

-

Temperature: An increase in temperature can accelerate the rate of the detritylation reaction.[6] However, higher temperatures may also increase the rate of side reactions.[2]

-

Solvent: The choice of solvent can influence the reaction, although studies have shown that the effect of solvent polarity on the equilibrium and rate constants may be minimal.[1][3][7] Dichloromethane is a commonly used solvent for detritylation during solid-phase synthesis.[8]

-

Water Content: The presence of small amounts of water in the reaction medium can reduce the rate of detritylation, likely by affecting the overall acidity of the solution.[1][3][7]

Quantitative Data Summary

The following tables summarize key quantitative data related to the kinetics of detritylation and the competing depurination side reaction.

| Acid Catalyst | Concentration | Depurination Half-Time (t½) | Reference(s) |

| Dichloroacetic Acid (DCA) | 3% in CH₂Cl₂ | Significantly longer than 15% DCA and 3% TCA | [4][9] |

| Dichloroacetic Acid (DCA) | 15% in CH₂Cl₂ | Intermediate | [4][9] |

| Trichloroacetic Acid (TCA) | 3% in CH₂Cl₂ | Shortest | [4][9] |

Table 1: Relative Depurination Rates of Different Acid Catalysts. This table highlights the inverse relationship between acid strength and oligonucleotide stability, with the stronger acid (TCA) leading to faster depurination.

| Oligonucleotide Construct | Acid Catalyst | 99% Detritylation Endpoint | Reference(s) |

| DMT-dG-pT-CPG (Dimer) | 3% DCA | Rapid | [4] |

| DMT-dG-pT-CPG (Dimer) | 15% DCA | Faster than 3% DCA | [4] |

| DMT-dG-pT-CPG (Dimer) | 3% TCA | Fastest | [4] |

| DMT-[17mer]-CPG | 3% DCA | Slower than dimer | [4] |

| DMT-[17mer]-CPG | 15% DCA | Faster than 3% DCA | [4] |

| DMT-[17mer]-CPG | 3% TCA | Fastest | [4] |

Table 2: Detritylation Kinetics for Different Oligonucleotide Lengths and Acid Catalysts. This data illustrates that while stronger acids lead to faster detritylation, the reaction is also influenced by the length and sequence of the oligonucleotide.

Experimental Protocols

Detailed methodologies for both in-solution (off-column) and on-column detritylation are provided below.

Protocol 1: In-Solution (Off-Column) Detritylation with 80% Acetic Acid

This method is typically employed after the DMT-on oligonucleotide has been purified by reverse-phase HPLC and lyophilized.[2]

Materials:

-

Lyophilized DMT-on oligonucleotide

-

80% Acetic Acid (v/v) in nuclease-free water[2]

-

95% Ethanol[2]

-

Nuclease-free water

-

Microcentrifuge tubes

-

Vortex mixer

-

Lyophilizer or vacuum concentrator

Procedure:

-

Dissolve the dried, purified DMT-on oligonucleotide in 200-500 µL of 80% acetic acid in a microcentrifuge tube.[2][10]

-

Incubate the solution at room temperature for 20-30 minutes.[2] Note: The solution will not turn orange because the aqueous environment leads to the formation of the tritanol byproduct.[2]

-

Add an equal volume of 95% ethanol (B145695) to the solution and vortex thoroughly.[2][10]

-

Lyophilize the sample to remove the acetic acid and ethanol.[2][10]

-

The hydrolyzed DMT group (tritanol) and any remaining salts can be removed by a subsequent desalting step, such as size-exclusion chromatography.[2]

Protocol 2: On-Column Detritylation Using a Solid-Phase Extraction (SPE) Cartridge

This protocol integrates purification and detritylation into a streamlined workflow.[2]

Materials:

-

Crude DMT-on oligonucleotide solution

-

Reverse-phase SPE cartridge

-

Detritylation Solution: 3% Trichloroacetic Acid (TCA) or 3% Dichloroacetic Acid (DCA) in an appropriate organic solvent (e.g., dichloromethane).[2]

-

Washing and Elution Buffers as per the SPE cartridge manufacturer's instructions.

Procedure:

-

Condition the SPE cartridge according to the manufacturer's protocol.

-

Load the crude DMT-on oligonucleotide solution onto the cartridge. The DMT-on oligonucleotide will be retained.

-

Wash the cartridge to remove failure sequences and other impurities.

-

Slowly pass the detritylation solution (e.g., 3% TCA) through the cartridge.[2] The cleavage of the DMT group will be indicated by the formation of the orange DMT⁺ cation, which may be visibly retained on the cartridge.

-

Wash the cartridge with a suitable solvent to remove the cleaved DMT group and the detritylation reagent.

-

Elute the purified, detritylated oligonucleotide from the cartridge using the appropriate elution buffer.

Visualizing the Process

The following diagrams, generated using Graphviz, illustrate the core signaling pathway of the detritylation reaction and a typical experimental workflow.

Caption: Acid-catalyzed detritylation mechanism.

Caption: Oligonucleotide synthesis workflow.

References

- 1. The kinetics and mechanism of the acid-catalysed detritylation of nucleotides in non-aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. The kinetics and mechanism of the acid-catalysed detritylation of nucleotides in non-aqueous solution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. biotage.com [biotage.com]

- 9. academic.oup.com [academic.oup.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

The Steric Hindrance Effects of the 4,4'-Dimethoxytrityl (DMT) Group: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise world of chemical synthesis, particularly in the assembly of complex biomolecules and therapeutics, the strategic use of protecting groups is fundamental. Among these, the 4,4'-dimethoxytrityl (DMT) group stands out as a cornerstone, primarily for the protection of hydroxyl functionalities. Its widespread adoption, especially in automated solid-phase oligonucleotide synthesis, is a testament to its unique combination of properties. This in-depth technical guide explores the critical role of the DMT group, with a particular focus on the profound impact of its steric hindrance on reaction selectivity, efficiency, and its emerging applications in medicinal chemistry and drug development.

The bulky nature of the DMT group provides excellent steric protection for the 5'-hydroxyl group of nucleosides, preventing its participation in unwanted chemical reactions during the intricate, stepwise process of oligonucleotide synthesis.[1][2] This steric shield is a key determinant of the high fidelity of modern nucleic acid synthesis. Beyond this primary role, the steric properties of the DMT group are being increasingly recognized for their potential to influence molecular interactions in broader chemical and biological contexts.

This guide will provide a comprehensive overview of the DMT group's function, supported by quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding of its steric effects.

Core Function and Properties of the DMT Group

The primary function of the DMT group in chemical synthesis is the reversible protection of primary hydroxyl groups.[2] Its selection for this role is due to a unique combination of characteristics that make it highly effective and versatile, particularly in the context of automated solid-phase synthesis.

Key Properties:

-

Steric Hindrance: The three-dimensional bulk of the DMT group provides a significant steric shield around the protected hydroxyl group, preventing it from reacting with incoming reagents.[1][2] This is crucial for directing the course of a reaction to other unprotected sites in a molecule.

-

Acid Lability: The DMT group is readily and quantitatively cleaved under mild acidic conditions, typically using dichloroacetic acid (DCA) or trichloroacetic acid (TCA) in an inert solvent.[1] This selective removal is fundamental to the cyclical nature of oligonucleotide synthesis.

-

Base and Nucleophile Stability: The DMT group is stable under the basic and nucleophilic conditions used for the removal of other protecting groups and for various coupling reactions.[3]

-

Lipophilicity: The DMT group imparts significant lipophilicity to the molecule it is attached to, which is a key feature utilized in the purification of "DMT-on" oligonucleotides by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

-

Real-time Monitoring: Cleavage of the DMT group releases the dimethoxytrityl cation, which has a distinct orange color and a strong absorbance at 495 nm. This allows for the real-time monitoring of coupling efficiency during automated synthesis.[4]

Steric Hindrance in Oligonucleotide Synthesis

The most well-documented and critical role of the DMT group's steric hindrance is in the solid-phase synthesis of oligonucleotides using the phosphoramidite (B1245037) method. This multi-step process involves the sequential addition of nucleotide monomers to a growing chain attached to a solid support.

The Oligonucleotide Synthesis Cycle

The synthesis cycle consists of four main steps, where the DMT group plays a pivotal role in the first and last steps:

-

Detritylation: The DMT group is removed from the 5'-hydroxyl of the nucleotide attached to the solid support, initiating the cycle.

-

Coupling: A new phosphoramidite monomer, with its own 5'-DMT protecting group, is coupled to the now free 5'-hydroxyl of the growing chain.

-

Capping: Any unreacted 5'-hydroxyl groups are "capped" to prevent the formation of deletion mutations in the final oligonucleotide.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.

The steric bulk of the DMT group on the incoming phosphoramidite monomer is crucial for preventing side reactions, such as the polymerization of the monomers themselves.[2]

Quantifying Steric Effects

While direct quantitative comparisons of the steric hindrance of the DMT group with other protecting groups in terms of reaction kinetics are not extensively tabulated in the literature, the relative lability of trityl-based protecting groups under acidic conditions provides an indirect measure of their electronic and steric properties. The rate of detritylation is influenced by the stability of the resulting carbocation, which is in turn affected by the electron-donating or -withdrawing nature of the substituents on the phenyl rings. The order of acid lability, and thus the ease of removal, is generally TMT > DMT > MMT > Trt, where TMT is trimethoxytrityl and MMT is monomethoxytrityl.[3]

| Protecting Group | Structure | Relative Rate of Deprotection (Qualitative) |

| Trityl (Trt) | Triphenylmethyl | Slowest |

| Monomethoxytrityl (MMT) | 4-methoxytrityl | Faster than Trt |

| Dimethoxytrityl (DMT) | 4,4'-dimethoxytrityl | Faster than MMT |

| Trimethoxytrityl (TMT) | 4,4',4"-trimethoxytrityl | Fastest |

This table provides a qualitative comparison of the deprotection rates of common trityl-based protecting groups under acidic conditions.

Experimental Protocol: Detritylation of a DMT-Protected Nucleoside on Solid Support

This protocol describes a typical detritylation step in an automated solid-phase oligonucleotide synthesizer.

Reagents:

-

Deblocking Solution: 3% (v/v) Dichloroacetic Acid (DCA) in Dichloromethane (B109758) (DCM) or 3% (w/v) Trichloroacetic Acid (TCA) in DCM.[1]

Procedure:

-

The solid support containing the DMT-protected oligonucleotide is held in a column within the synthesizer.

-

The deblocking solution is passed through the column for a specified period (typically 1-3 minutes).

-

The acidic solution cleaves the DMT group from the 5'-hydroxyl of the terminal nucleotide.

-

The eluent, containing the orange-colored dimethoxytrityl cation, is collected and its absorbance at 495 nm is measured to determine the coupling efficiency of the previous cycle.

-

The solid support is washed extensively with a neutral solvent (e.g., acetonitrile) to remove all traces of the acid before the next coupling step.

Visualization of the Oligonucleotide Synthesis Workflow

Caption: Workflow of the solid-phase oligonucleotide synthesis cycle.

Steric Hindrance Effects in Medicinal Chemistry and Drug Development

While the role of the DMT group is most prominent in oligonucleotide synthesis, its steric properties have potential applications and implications in the broader fields of medicinal chemistry and drug development.

Prodrug Design and Targeted Delivery

The bulky DMT group can be strategically employed in prodrug design. A prodrug is an inactive form of a drug that is metabolized in the body to produce the active therapeutic agent. By attaching a DMT group to a pharmacologically active molecule, its properties can be temporarily modified.

-

Steric Shielding of Active Sites: The DMT group can sterically hinder the interaction of a drug with its biological target, rendering it inactive until the DMT group is cleaved. This cleavage could be designed to occur under specific physiological conditions, such as the acidic microenvironment of a tumor, leading to targeted drug release.

-

Modulation of Physicochemical Properties: The lipophilicity imparted by the DMT group can alter a drug's solubility, membrane permeability, and pharmacokinetic profile. This could be exploited to improve drug absorption or distribution.

While the specific use of the DMT group in clinically approved prodrugs is not widely documented, the principle of using sterically demanding, cleavable moieties is a well-established strategy in drug design.

Influence on Enzyme-Ligand Interactions

The steric bulk of a substituent can profoundly influence how a molecule interacts with the active site of an enzyme. The presence of a DMT group on a potential enzyme inhibitor could:

-

Prevent Binding: The sheer size of the DMT group might physically prevent the ligand from entering a confined enzyme active site.[5]

-

Induce Conformational Changes: The steric clash between the DMT group and the enzyme could induce conformational changes in the protein that either enhance or inhibit binding at a distal site (allosteric modulation).

-

Enhance Selectivity: By blocking interactions with off-target enzymes that have smaller binding pockets, a DMT group could potentially improve the selectivity of a drug.

A study on the enzymatic ligation of double-stranded DNA found that a 5'-DMT group created sufficient steric hindrance to prevent the T4 DNA ligase from accessing the ligation site.[5] This provides direct evidence for the ability of the DMT group to sterically inhibit enzyme activity.

Hypothetical Influence on a Signaling Pathway

While no specific signaling pathways are known to be directly modulated by the steric hindrance of a DMT-modified molecule, a conceptual model can be proposed. Consider a signaling pathway initiated by the binding of a small molecule ligand to a cell surface receptor.

Caption: Hypothetical modulation of a signaling pathway by a DMT-modified ligand.

In this hypothetical scenario, the unmodified ligand binds to its receptor and initiates a downstream signaling cascade. However, the DMT-modified ligand is sterically hindered from binding to the receptor, thus inhibiting the signaling pathway. If the DMT group were to be cleaved in a specific cellular compartment, this would allow for the controlled activation of the pathway in a targeted manner.

Experimental Protocols Beyond Oligonucleotide Synthesis

While detailed protocols for the use of the DMT group are most abundant in the context of oligonucleotide synthesis, the fundamental principles of its application and removal can be adapted for the protection of hydroxyl groups in other small molecules.

Protocol: DMT Protection of a Primary Alcohol

This protocol describes the protection of a generic primary alcohol using DMT-Cl.

Materials:

-

Primary alcohol

-

4,4'-Dimethoxytrityl chloride (DMT-Cl)

-

Anhydrous dichloromethane (DCM)

-

Methanol

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and hexane (B92381) (or other suitable solvent system for chromatography)

Procedure:

-

Dissolve the primary alcohol in dry pyridine under an inert atmosphere (e.g., argon or nitrogen).

-

Add DMT-Cl (1.1 equivalents) portion-wise to the solution at room temperature with stirring.[1]

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by adding a small amount of methanol.

-

Remove the pyridine under reduced pressure.

-

Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., ethyl acetate/hexane) to obtain the pure DMT-protected alcohol.

Protocol: Deprotection of a DMT-Protected Alcohol

Materials:

-

DMT-protected alcohol

-

3% Trichloroacetic acid (TCA) in dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

DCM

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the DMT-protected alcohol in DCM.

-

Add the 3% TCA in DCM solution dropwise with stirring at room temperature. The solution will turn orange, indicating the formation of the DMT cation.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by adding saturated sodium bicarbonate solution until the orange color disappears.

-

Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to obtain the deprotected alcohol, which may be further purified if necessary.

Conclusion

The 4,4'-dimethoxytrityl group is an indispensable tool in modern chemical synthesis, with its utility extending far beyond its well-established role in oligonucleotide synthesis. The pronounced steric hindrance of the DMT group is a key attribute that provides excellent regioselectivity and prevents unwanted side reactions. While its application in drug delivery and medicinal chemistry is still an emerging area, the principles of steric shielding and modulation of physicochemical properties offer exciting possibilities for the design of novel prodrugs and targeted therapeutics.

A thorough understanding of the steric and electronic properties of the DMT group, as well as the experimental conditions for its application and removal, is crucial for researchers and scientists seeking to leverage its full potential. The continued exploration of the steric effects of the DMT group in diverse chemical and biological systems is likely to uncover new and innovative applications in drug development and beyond.

References

The Dimethoxytrityl Group: An In-depth Technical Guide to its Electronic Properties and Applications in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4,4'-dimethoxytrityl (DMT) group is a cornerstone protecting group in modern organic synthesis, particularly in the automated solid-phase synthesis of oligonucleotides. Its widespread adoption stems from a unique combination of steric bulk and, most critically, its finely-tuned electronic properties. The electron-donating nature of the DMT group renders it exceptionally labile under mild acidic conditions, yet stable to the basic and neutral conditions encountered during the sequential addition of monomers. This selective lability is paramount for the high-fidelity synthesis of DNA and RNA strands, which are crucial tools in research, diagnostics, and therapeutics.

This technical guide provides a comprehensive exploration of the core electronic properties of the dimethoxytrityl group. We will delve into its inductive and resonance effects, present quantitative data to characterize its electron-donating strength, and provide detailed experimental protocols for its cleavage and quantification.

Electronic Properties of the Dimethoxytrityl Group

The electronic character of the DMT group is dominated by the presence of two methoxy (B1213986) (-OCH₃) substituents in the para positions of two of the three phenyl rings. These methoxy groups exert a powerful electron-donating effect that is central to the functionality of the DMT group. This effect is a combination of two fundamental electronic phenomena: the inductive effect and the resonance effect.

Inductive and Resonance Effects:

-

Inductive Effect (-I): The oxygen atom of the methoxy group is more electronegative than the carbon atom of the phenyl ring to which it is attached. This difference in electronegativity leads to a polarization of the sigma (σ) bond, resulting in a weak electron-withdrawing inductive effect.

-

Resonance Effect (+M): The lone pairs of electrons on the oxygen atom of the methoxy group can be delocalized into the π-system of the phenyl ring. This delocalization, known as a positive mesomeric or resonance effect, significantly increases the electron density of the aromatic ring, particularly at the ortho and para positions.

The resonance effect of the methoxy groups is substantially stronger than their inductive effect, resulting in an overall potent electron-donating character for the p-methoxyphenyl moieties. This enhanced electron density is key to stabilizing the carbocation intermediate formed during acid-catalyzed cleavage.

The Dimethoxytrityl Cation: A Stable Intermediate

The remarkable stability of the dimethoxytrityl cation is the primary reason for the DMT group's utility. Upon treatment with a mild acid, the ether linkage between the DMT group and the protected hydroxyl group is protonated. Subsequent cleavage of the C-O bond generates a tertiary carbocation.

The two para-methoxy groups play a crucial role in stabilizing this carbocation through resonance. The positive charge can be delocalized from the central carbon atom onto the oxygen atoms of the methoxy groups via the π-systems of the phenyl rings. This extensive delocalization distributes the positive charge over a large area, significantly lowering the energy of the cation and thus facilitating its formation. This stabilized carbocation is intensely colored, appearing as a bright orange species, a property that is exploited for reaction monitoring.[1]

Quantitative Data on Electronic Properties

To quantify the electronic influence of the dimethoxytrityl group, we can examine several key parameters.

| Parameter | Value | Significance |

| Hammett Constant (σp) for -OCH₃ | -0.27 | The negative value indicates a strong electron-donating character through resonance for a para-substituent. |

| pKa of 4,4'-dimethoxytrityl alcohol | ~12.87 (Predicted)[2][3] | This predicted high pKa value for the conjugate acid of the alcohol suggests that the corresponding carbocation is relatively stable and less reactive towards water. |

| UV-Vis Absorbance Maximum (λmax) of DMT cation | ~498 nm in acidic solution[4] | The strong absorption in the visible region is characteristic of the highly conjugated and stable trityl cation. |

| Molar Extinction Coefficient (ε) of DMT cation | ~70,000 M⁻¹cm⁻¹ at 498 nm[4] | The high molar extinction coefficient allows for sensitive spectrophotometric quantification. |

¹H and ¹³C NMR Spectroscopy Data:

Nuclear Magnetic Resonance (NMR) spectroscopy provides further insight into the electronic environment of the DMT group. The chemical shifts of the aromatic protons and carbons are indicative of the electron density at these positions.

| Nucleus | Chemical Shift Range (ppm) | Interpretation |

| ¹H NMR (Aromatic Protons) | ~6.8 - 7.5 | The protons on the methoxy-substituted rings are typically found at a relatively upfield position (lower ppm) compared to those on the unsubstituted phenyl ring, reflecting the increased electron density from the methoxy groups. |

| ¹H NMR (Methoxy Protons) | ~3.7 - 3.8 | The sharp singlet for the six methoxy protons is a characteristic feature in the ¹H NMR spectrum of DMT-protected compounds. |

| ¹³C NMR (Aromatic Carbons) | ~113 - 158 | The carbon atoms para to the methoxy groups (ipso-carbons) show chemical shifts significantly downfield due to the direct attachment of the electronegative oxygen, while the ortho and para carbons to the central carbon show shifts indicative of the overall electronic environment. |

| ¹³C NMR (Methoxy Carbon) | ~55 | This chemical shift is typical for a methoxy group attached to an aromatic ring. |

| ¹³C NMR (Central Carbon) | ~86 | The chemical shift of the central trityl carbon is highly characteristic and reflects its sp³ hybridization and attachment to three aromatic rings and an oxygen atom. |

Experimental Protocols

Protocol 1: Acid-Catalyzed Detritylation of a 5'-O-DMT-Protected Oligonucleotide (In-Solution)

This protocol describes the removal of the DMT group from a purified oligonucleotide in solution.

Materials:

-

Lyophilized DMT-on oligonucleotide

-

80% Acetic Acid (v/v) in nuclease-free water

-

Nuclease-free water

-

Ethanol (B145695) (95% and 70%)

-

Microcentrifuge tubes

-

Lyophilizer or vacuum concentrator

Procedure:

-

Dissolve the lyophilized DMT-on oligonucleotide in 200-500 µL of 80% acetic acid in a microcentrifuge tube.[5] The solution will not turn orange as the aqueous environment leads to the formation of the colorless dimethoxytritanol.[5]

-

Incubate the solution at room temperature for 20-30 minutes.[5]

-

Add an equal volume of 95% ethanol to the solution and vortex thoroughly.[5]

-

Lyophilize the sample to remove the acetic acid and ethanol.[5]

-

To remove the cleaved dimethoxytritanol and salts, the dried pellet can be further purified. A common method is ethanol precipitation: a. Dissolve the pellet in a small volume of nuclease-free water. b. Add 1/10th volume of 3 M sodium acetate (B1210297) and 3 volumes of cold 95% ethanol. c. Incubate at -20°C for at least 1 hour. d. Centrifuge at high speed (e.g., >12,000 x g) for 15-30 minutes to pellet the oligonucleotide. e. Carefully decant the supernatant containing the soluble dimethoxytritanol. f. Wash the pellet with 70% ethanol and centrifuge again. g. Dry the final oligonucleotide pellet.

Protocol 2: Spectrophotometric Quantification of the Dimethoxytrityl Cation

This protocol is used to determine the stepwise coupling efficiency during automated oligonucleotide synthesis by measuring the absorbance of the liberated DMT cation.

Materials:

-

Fractions collected from the detritylation step of each synthesis cycle.

-

0.1 M p-toluenesulfonic acid in acetonitrile.[5]

-

UV-Vis Spectrophotometer.

-

Cuvettes (1.0 cm path length).

Procedure:

-

During each detritylation step on an automated synthesizer, the acidic eluent containing the orange DMT cation is collected into a separate vial.[6]

-

Dilute the collected fraction to a known final volume (e.g., 10 mL) with 0.1 M p-toluenesulfonic acid in acetonitrile.[5] This ensures the cation remains stable for measurement.

-

Thoroughly mix the solution.

-

Measure the absorbance of the solution at the wavelength of maximum absorbance for the DMT cation, typically around 498 nm.[4] Use the dilution solvent as a blank.

-

Calculate the amount of DMT cation (in moles) using the Beer-Lambert law: Amount (moles) = (Absorbance × Dilution Volume) / (ε × path length) Where ε is the molar extinction coefficient of the DMT cation (approximately 70,000 M⁻¹cm⁻¹ at 498 nm).[4]

-

The stepwise coupling efficiency can be calculated by comparing the amount of DMT cation released at each step.

Visualizations

Caption: Acid-catalyzed detritylation mechanism.

Caption: The phosphoramidite (B1245037) solid-phase oligonucleotide synthesis cycle.

Conclusion

The electronic properties of the dimethoxytrityl group, particularly the strong electron-donating resonance effect of its two para-methoxy substituents, are fundamental to its role as a premier protecting group in oligonucleotide synthesis. This electronic character ensures the formation of a highly stabilized carbocation upon acid treatment, allowing for rapid and selective deprotection under mild conditions. The quantitative data and detailed protocols provided in this guide offer researchers and drug development professionals the necessary information to effectively utilize and troubleshoot reactions involving this critical synthetic tool. A thorough understanding of the electronic principles governing the DMT group's function is essential for the continued development of high-fidelity nucleic acid-based technologies.

References

- 1. benchchem.com [benchchem.com]

- 2. 4,4'-dimethoxytrityl alcohol CAS#: 40615-35-8 [chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. A simple and sensitive spectrophotometric method for the quantitative determination of solid supported amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. benchchem.com [benchchem.com]

Solubility Profile of 4,4'-Dimethoxytrityl Chloride (DMT-Cl) in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4,4'-Dimethoxytrityl chloride (DMT-Cl), a critical reagent in organic synthesis, particularly for the protection of hydroxyl groups in nucleoside and oligonucleotide chemistry. Understanding the solubility of DMT-Cl in various organic solvents is paramount for optimizing reaction conditions, improving yields, and ensuring the purity of synthetic products. This document collates available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and presents a logical workflow for assessing solvent compatibility.

Core Data Presentation: Solubility of DMT-Cl